3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
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Overview
Description
3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step reactions. One common method includes the condensation of 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-benzyl-2-thioxothiazolidin-4-one under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may exhibit potential as an enzyme inhibitor or receptor modulator. Studies may focus on its interactions with specific biological targets.
Medicine
In medicinal chemistry, 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-thioxothiazolidin-4-one
- 5-Bromo-1-ethyl-2-oxoindoline-3-carbaldehyde
- Thiazolidinone derivatives
Uniqueness
Compared to similar compounds, 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one stands out due to its unique combination of substituents. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other related compounds.
Properties
CAS No. |
617697-80-0 |
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Molecular Formula |
C20H15BrN2O2S2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15BrN2O2S2/c1-2-22-15-9-8-13(21)10-14(15)16(18(22)24)17-19(25)23(20(26)27-17)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b17-16- |
InChI Key |
PERMIENVUHUEGE-MSUUIHNZSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O |
Origin of Product |
United States |
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